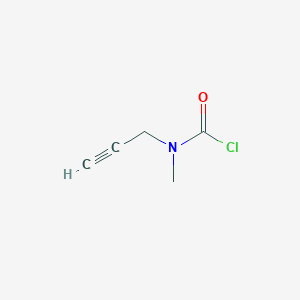

N-methyl-N-prop-2-ynylcarbamoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-prop-2-ynylcarbamoyl chloride, also known as propargyl chloroformate, is a highly reactive compound that is widely used in the field of organic chemistry. This compound is used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic products. The use of propargyl chloroformate has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Synthesis Applications

N-methyl-N-prop-2-ynylcarbamoyl chloride is used in the synthesis of various organic compounds. For example, it plays a role in the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem oxidative aminocarbonylation-cyclization processes. This reaction demonstrates significant stereoselectivity, with the Z isomers being formed preferentially or exclusively (Gabriele et al., 2006).

It is also implicated in the formation of (carbamoyl)sulfenyl chlorides and ((carbamoyl)dithio)carbonyl chlorides, which are considered as intermediates in organosulfur chemistry. These compounds have been found to be surprisingly stable and are potentially useful in creating thiolyzable and/or photolabile protecting groups for cysteine in protein synthesis and modification reagents (Schrader et al., 2011).

Photochemistry and Protective Group Applications

- In the field of photochemistry, this compound is utilized as a photoremovable protecting group for alcohols. It can be easily incorporated and removed through photolysis in protic solvents, offering a high yield and clean deprotection (Loudwig & Goeldner, 2001).

Chemical Stability and Reaction Studies

- The compound is also studied for its stability and reaction kinetics. For instance, the solvolysis of N-methyl-N-phenylcarbamoyl chlorides has been extensively studied to understand the dissociative SN2 transition state mechanism and predict the kinetic solvent isotope effects (Koo et al., 2001).

Applications in Organic and Inorganic Chemistry

It plays a crucial role in the formation of stable complexes and reactions with various organic and inorganic compounds, as demonstrated in the study of prop-2-ynyl compounds with phosphine-substituted carbonylmanganese anions (Bannister et al., 1971).

Its application in generating gaseous standard mixtures for analytical purposes, such as in the calibration of gas chromatography systems, highlights its versatility in chemical analysis and synthesis (Prokopowicz et al., 1997).

Properties

IUPAC Name |

N-methyl-N-prop-2-ynylcarbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-3-4-7(2)5(6)8/h1H,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQQFKXKZPUAAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B2526769.png)

![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2526771.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2526773.png)

![N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2526777.png)

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2526778.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526781.png)

![(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2526784.png)

![4-(1,1-dioxothiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2526785.png)

![2-[[2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]acetic acid ethyl ester](/img/structure/B2526786.png)

![Dimethyl[3-(morpholin-2-yl)propyl]amine](/img/structure/B2526790.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2526792.png)